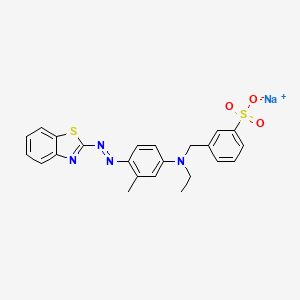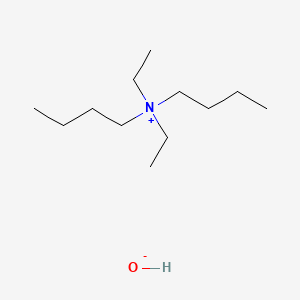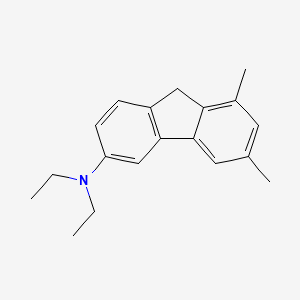
N,N-Bis(2-chloroethyl)-N',N'-bis(carboxymethyl)ethylenediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride is a chemical compound with the molecular formula C10H20Cl4N2O4 and a molecular weight of 374.089 g/mol. It is known for its unique structure, which includes two carboxymethyl groups and two chloroethyl groups attached to an azaniumyl ethyl backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves several steps. One common method includes the reaction of ethylenediamine with chloroacetic acid to form the intermediate bis(carboxymethyl)ethylenediamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The carboxymethyl groups can form complexes with metal ions, which can be useful in various applications.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxymethyl groups can chelate metal ions, affecting their availability and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride can be compared with similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds have carboxymethyl groups that can chelate metal ions, but EDTA lacks the chloroethyl groups.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA, DTPA has additional carboxymethyl groups but does not have chloroethyl groups.
N,N-bis(carboxymethyl)ethylenediamine: This compound is an intermediate in the synthesis of 2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azaniumdichloride and shares some structural similarities.
Eigenschaften
CAS-Nummer |
91192-75-5 |
|---|---|
Molekularformel |
C10H20Cl4N2O4 |
Molekulargewicht |
374.1 g/mol |
IUPAC-Name |
2-[bis(carboxymethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride |
InChI |
InChI=1S/C10H18Cl2N2O4.2ClH/c11-1-3-13(4-2-12)5-6-14(7-9(15)16)8-10(17)18;;/h1-8H2,(H,15,16)(H,17,18);2*1H |
InChI-Schlüssel |
RKJCHNZBFWVQCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[NH+](CC(=O)O)CC(=O)O)[NH+](CCCl)CCCl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
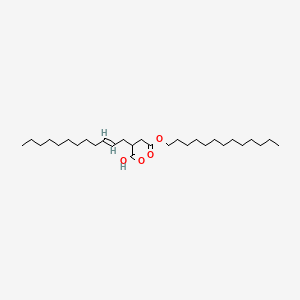

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
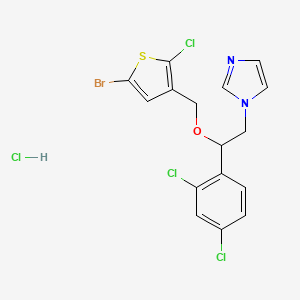
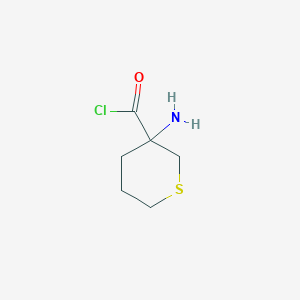
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
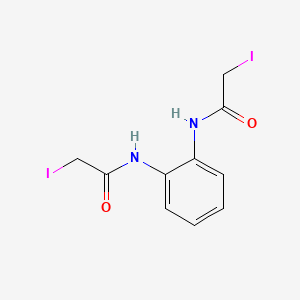

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
